molecular formula C12H19BrClNO3 B4222994 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4222994
M. Wt: 340.64 g/mol
InChI Key: ABWGOPSGYHXJBO-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride is an organic compound that features a benzylamine structure with various substituents, including bromine, ethoxy, and methoxy groups

Properties

IUPAC Name

2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3.ClH/c1-3-17-12-10(13)6-9(7-11(12)16-2)8-14-4-5-15;/h6-7,14-15H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWGOPSGYHXJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNCCO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 4-ethoxy-5-methoxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 3-position.

    Reductive Amination: The brominated intermediate is then subjected to reductive amination with ethanolamine to form the desired benzylamine structure.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and reductive amination steps, as well as crystallization techniques for the purification of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzylamine and ethanolamine moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]ethanol
  • **2-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]ethanol acetate
  • **2-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]ethanol sulfate

Uniqueness

2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride
Reactant of Route 2
2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride

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